2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one
Description
Structure
3D Structure
Properties
CAS No. |
6962-95-4 |
|---|---|
Molecular Formula |
C6H8N2OS2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2OS2/c1-10-4-3-7-6(11-2)8-5(4)9/h3H,1-2H3,(H,7,8,9) |
InChI Key |
LHQGXCUPODCNDS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=C(NC1=O)SC |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation for 2,5 Bis Methylsulfanyl 1h Pyrimidin 6 One
Novel Synthetic Routes and Optimized Reaction Protocols
The synthesis of the pyrimidinone core, particularly when substituted with functional groups like methylsulfanyl moieties, is an area of active research. Modern synthetic chemistry offers several sophisticated routes to these structures, including multicomponent reactions, the use of specialized electrophilic systems, and transformations of pre-functionalized precursors.
Multicomponent Reaction Strategies for Pyrimidinone Core Assembly
Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient strategy for constructing complex heterocyclic scaffolds like pyrimidinones (B12756618). nih.govresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov
One notable MCR approach for synthesizing related N-fused pyrido[1,2-a]pyrimidin-6-one derivatives involves a sequential four-component reaction. This process utilizes Meldrum's acid, various benzaldehydes, a diamine, and, significantly, 1,1-bis(methylthio)-2-nitroethylene. researchgate.net The use of the bis(methylthio) reagent is particularly relevant as it serves as a key building block for introducing the desired sulfur-based functionalities into the final heterocyclic system. The reaction proceeds in water, an environmentally benign solvent, and is catalyzed by p-toluenesulfonic acid (PTSA). researchgate.net
The general mechanism for such MCRs often begins with a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization steps to build the pyrimidine (B1678525) ring system. nih.gov The versatility of MCRs allows for the synthesis of a wide array of pyrimidine-based structures by varying the starting components. researchgate.net
Table 1: Selected Multicomponent Reactions for Pyrimidinone and Related Heterocycle Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 6-Aminouracils/thiouracils, terephthalaldehyde, CH-acids | EtOH, reflux | Bis-pyrimidoquinolone and related bis-heterocycles | researchgate.net |
| Meldrum's acid, benzaldehydes, 1,1-bis(methylthio)-2-nitroethylene, diamines | p-Toluene sulfonic acid (PTSA), water | Pyrido[1,2-a]pyrimidin-6-ones | researchgate.net |
Exploration of Biselectrophilic Systems in Pyrimidine Ring Formation
The formation of pyrimidine rings can also be achieved through the strategic use of biselectrophilic systems. These molecules, possessing two electrophilic centers, can react with binucleophiles to undergo cyclocondensation reactions, efficiently forming the heterocyclic core.
An example of this approach involves the transformation of pyrimidine derivatives that are themselves biselectrophilic. For instance, 2-methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde acts as a biselectrophile. researchgate.net It can undergo a chemo- and regioselective cyclocondensation with an α-acylacetamidine. The reaction proceeds through two key events: the α-carbon of the amidine displaces a chlorine atom on the pyrimidine ring, and the amino group of the amidine condenses with the formyl group of the pyrimidine, leading to the formation of a new fused azine system. researchgate.net This strategy highlights how a pre-formed, functionalized pyrimidine can serve as the electrophilic scaffold for building more complex, condensed heterocyclic structures.
Transformations Involving Methylsulfanyl Precursors and Analogues
Synthesizing 2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one can be approached by modifying precursors that already contain one or more methylsulfanyl groups or their thio-analogs. The reactivity of 2-mercaptopyrimidinones (or pyrimidinethiones) is central to this strategy. These compounds can be readily S-alkylated to introduce methylsulfanyl groups. researchgate.netnih.gov
A common method is the alkylation of 2-thioxopyrimidin-6(1H)ones with reagents like methyl iodide. nih.gov This transformation directly converts a thione functionality into the desired methylsulfanyl group. Research has shown the reactivity of 2-mercapto-4-aryl-5-cyanopyrimidin-6(1H)ones towards various alkylating agents to yield S-monoalkylated products. researchgate.net
Furthermore, multi-step syntheses can incorporate the methylsulfanyl group at an intermediate stage. A synthetic method for 4,6-dichloro-2-methylthio-5-nitropyrimidine starts from diethyl malonate and proceeds through nitration, cyclization with thiourea, followed by a crucial methylation step to form 4,6-dihydroxy-2-methylthio-5-nitropyrimidine, and finally chlorination. google.com This precursor, containing the 2-(methylsulfanyl) group, can then undergo further substitution reactions to introduce a second methylsulfanyl group at the 5-position and conversion at the 6-position to the oxo functionality.
Table 2: Key Transformations of Methylsulfanyl Precursors and Analogues
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 2-Thioxo- or 2-mercaptopyrimidinones | Methyl iodide or other alkylating agents | S-methylated pyrimidinones | researchgate.netnih.gov |
| 2-Methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde | Enamines (e.g., α-acylacetamidine) | Condensed azine systems | researchgate.net |
Catalytic Approaches in the Synthesis of this compound and its Precursors
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, improved yields, and greater selectivity under milder conditions. In the synthesis of pyrimidinones and their precursors, both acid and organometallic catalysts have been effectively employed.
Acid catalysts, such as p-toluenesulfonic acid (PTSA), are effective in promoting multicomponent reactions for the assembly of pyrimidinone-related structures. researchgate.net These catalysts activate carbonyl groups towards nucleophilic attack and facilitate the dehydration and cyclization steps necessary for ring formation.
Organometallic complexes have been investigated for key bond-forming steps in heterocycle synthesis. For example, highly electrophilic organoactinide and organozirconium complexes have been shown to be active precatalysts for intramolecular hydroamination/cyclization of aminoalkenes and aminoalkynes. nih.gov This type of transformation is fundamental to the formation of nitrogen-containing rings and proceeds via the insertion of an unsaturated carbon-carbon bond into a metal-nitrogen bond. nih.gov
In other related syntheses, N-heterocyclic carbenes (NHCs) have been used to catalyze multicomponent reactions that form dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. The mechanism involves the NHC facilitating a Michael addition followed by cyclization and aromatization steps. nih.gov
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The formation of the pyrimidinone ring typically involves a sequence of nucleophilic additions and cyclization reactions.
Elucidation of Nucleophilic Addition and Cyclization Pathways
The synthesis of pyrimidinones via multicomponent reactions often follows a well-defined mechanistic sequence. A theoretical study on the formation of related pyrido[2,3-d]pyrimidines identified a pathway involving five major stages: Knoevenagel condensation, Michael addition, cyclization, the release of a small molecule (like propanone from Meldrum's acid), and finally tautomerization to yield the stable product. nih.gov
The initial step is typically a nucleophilic attack. In base-catalyzed reactions, a nucleophile (e.g., an amine or a carbanion) attacks an electrophilic center, such as a carbonyl group or an activated double bond. researchgate.net For instance, the reaction to form the pyrimidine ring can be initiated by the addition of a nitrogen nucleophile (from a compound like urea, thiourea, or an amidine) to an α,β-unsaturated carbonyl system, which is itself formed in situ from an aldehyde and an active methylene (B1212753) compound. nih.gov
Following the initial addition, an intramolecular cyclization occurs. This ring-closing step involves a nucleophilic group within the intermediate molecule attacking an internal electrophilic site (e.g., a nitrile or ester group) to form the heterocyclic ring. nih.govnih.gov The final step is often a dehydration or similar elimination reaction that leads to the aromatized or thermodynamically stable tautomeric form of the pyrimidinone ring. nih.gov The cyclocondensation of 2-methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde with enamines serves as a specific example, where nucleophilic substitution of a chlorine atom is followed by an intramolecular condensation (cyclization) between an amino group and a formyl group. researchgate.net
Stereochemical and Regiochemical Control in Pyrimidinone Synthesis
The synthesis of pyrimidinone derivatives with defined stereochemistry and regiochemistry is a critical aspect of medicinal and materials chemistry. While specific studies on the stereochemical and regiochemical control for the synthesis of this compound are not extensively detailed in the public domain, general principles of heterocyclic synthesis can be applied to understand the potential challenges and strategies.
Regiochemical Control: The substitution pattern on the pyrimidinone ring is determined by the choice of starting materials and the reaction pathway. For this compound, the positions of the two methylsulfanyl groups are key. The synthesis would likely involve a precursor that already contains sulfur-containing functionalities or a pyrimidine core that can be selectively functionalized. The regioselectivity of the alkylation or thiolation steps would be crucial. For instance, the reaction of a suitably substituted thiouracil derivative could be a potential route, where the regioselectivity of the second methylsulfanyl group addition would be a key step to control. The inherent electronic properties of the pyrimidinone ring, influenced by the existing substituents, will direct the incoming electrophiles or nucleophiles to specific positions.
Stereochemical Control: For this compound itself, the core pyrimidinone ring is planar and achiral. However, the introduction of chiral centers, for instance, through substitution at the nitrogen or on the side chains, would necessitate stereochemical control. In the broader context of pyrimidinone synthesis, achieving high stereoselectivity is a significant challenge. For related bicyclic pyrimidinone systems, such as 1,3-dioxoperhydropyrido[1,2-c]pyrimidines, highly strict stereochemical requirements for biological activity have been observed. nih.gov In these cases, the spatial arrangement of substituents is essential for receptor binding and selectivity. nih.gov The use of chiral auxiliaries, asymmetric catalysis, or starting from chiral precursors are common strategies to induce stereoselectivity in the synthesis of more complex pyrimidinone derivatives.
Sustainable and Green Chemistry Approaches to Pyrimidinone Synthesis
Traditional methods for synthesizing pyrimidines often involve the use of hazardous solvents, toxic reagents, and high energy consumption, leading to significant environmental concerns. rasayanjournal.co.inresearchgate.net In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to develop more environmentally friendly and efficient processes. rasayanjournal.co.innih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net
Several green synthetic techniques have been successfully employed for the synthesis of pyrimidines and could be adapted for the synthesis of this compound. rasayanjournal.co.innih.gov These methods offer significant advantages over conventional approaches, including shorter reaction times, higher yields, and simpler work-up procedures. rasayanjournal.co.in
Key Green Chemistry Strategies:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. ijper.org In the synthesis of pyrimidine derivatives, microwave heating can accelerate the condensation reactions that form the pyrimidine ring. ijper.org
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for chemical reactions. The use of ultrasound can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. pjoes.com This method has been used for the efficient synthesis of various heterocyclic compounds, including pyrimidines. researchgate.net
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or "neat," is a cornerstone of green chemistry. rasayanjournal.co.in This approach eliminates the environmental and health hazards associated with volatile organic solvents. Solid-state reactions or reactions using a minimal amount of a recyclable catalyst are often employed. researchgate.net
Use of Green Catalysts: The development of environmentally benign catalysts is a major focus of green chemistry. nih.gov This includes the use of solid acid catalysts, biocatalysts, and recyclable catalysts that can be easily separated from the reaction mixture and reused. researchgate.net
Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single synthetic step to form a complex product. rasayanjournal.co.in This approach is highly atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation compared to traditional multi-step syntheses. rasayanjournal.co.in
The application of these green methodologies to the synthesis of this compound could offer substantial benefits in terms of sustainability and efficiency.
Comparative Overview of Synthetic Approaches
| Parameter | Conventional Synthesis | Green Synthesis Approaches |
| Solvents | Often uses hazardous and volatile organic solvents. rasayanjournal.co.in | Employs safer solvents, ionic liquids, or solvent-free conditions. rasayanjournal.co.in |
| Energy Source | Typically relies on conventional heating (reflux). ijper.org | Utilizes alternative energy sources like microwaves and ultrasound. ijper.orgpjoes.com |
| Reaction Time | Can be lengthy, often requiring several hours or days. ijper.org | Significantly shorter reaction times are common. rasayanjournal.co.in |
| Yields | May be moderate to good, but can be lower in multi-step syntheses. | Often results in higher product yields. rasayanjournal.co.in |
| Waste Generation | Can produce significant amounts of waste and byproducts. rasayanjournal.co.in | Minimizes waste through high atom economy and catalyst recycling. rasayanjournal.co.inresearchgate.net |
| Catalysts | May use stoichiometric amounts of hazardous reagents or heavy metal catalysts. | Employs catalytic amounts of recyclable and environmentally benign catalysts. researchgate.netnih.gov |
Advanced Spectroscopic and Structural Characterization of 2,5 Bis Methylsulfanyl 1h Pyrimidin 6 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Two-Dimensional NMR Techniques for Connectivity and Conformation
For 2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one, the ¹H NMR spectrum is expected to show signals for the N-H proton, the C4-H proton, and the protons of the two methylsulfanyl (S-CH₃) groups. The ¹³C NMR spectrum would correspondingly display signals for the carbonyl carbon (C6), the olefinic carbons (C4 and C5), the carbon attached to the two sulfur atoms (C2), and the two methyl carbons.
A comparative analysis of ¹³C NMR chemical shifts in various pyrimidine (B1678525) derivatives reveals distinct patterns. For instance, in a series of substituted pyrimidines, a significant upfield shift is observed for a carbon atom in the ¹³C NMR spectra when it is part of a sulfonyl group compared to a methylsulfanyl moiety. nih.govmdpi.com This suggests that the oxidation state of the sulfur atom profoundly influences the electronic environment of the adjacent carbon atoms.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| N1-H | 10.0 - 12.0 | - | C2, C6 |
| C4-H | 7.5 - 8.5 | 140 - 150 | C2, C5, C6 |
| C2-SCH₃ | 2.4 - 2.6 | 12 - 16 | C2 |
| C5-SCH₃ | 2.3 - 2.5 | 14 - 18 | C5 |
| C2 | - | 160 - 170 | - |
| C5 | - | 110 - 120 | - |
| C6 | - | 170 - 180 | - |
Note: The data in this table is predicted based on general chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.
Dynamic NMR Spectroscopy for Conformational Exchange Studies
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis for Functional Group Insights
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibration of the pyrimidinone ring typically appears in the region of 3300-3500 cm⁻¹. semanticscholar.org A strong absorption band corresponding to the C=O stretching vibration of the keto group is expected around 1640-1680 cm⁻¹. minosegibutor.hu The C-S stretching vibrations of the methylsulfanyl groups would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. For comparison, the FT-IR spectrum of the related compound 2-(methylthio)pyrimidine (B2922345) has been documented. nist.gov
Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar bonds. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. Studies on pyrimidine and its derivatives have shown that the ring breathing mode is a signature vibration. researchgate.netbeilstein-journals.org For this compound, the C-S and S-S (if any disulfide impurities are present) stretching vibrations would also be Raman active.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | Weak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Moderate |
| C-H Stretch (Alkyl) | 2850 - 3000 | Moderate |
| C=O Stretch | 1640 - 1680 | Moderate |
| C=C & C=N Stretch | 1400 - 1600 | Strong |
| Pyrimidine Ring Vibrations | 900 - 1400 | Strong |
| C-S Stretch | 600 - 800 | Moderate |
Note: This data is based on characteristic vibrational frequencies for the respective functional groups.
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The pyrimidine ring system is known to exhibit π-π* and n-π* transitions. The absorption spectrum of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) is expected to show broad absorption bands in the UV region, typically between 200-400 nm, which are characteristic of the π-π* transitions of the conjugated pyrimidinone system. nih.gov The presence of sulfur atoms might lead to additional charge-transfer bands. While specific emission data is not available, related heterocyclic compounds are known to exhibit fluorescence or phosphorescence, and the photophysical properties would be influenced by the nature of the substituents and the solvent environment. thermofisher.com
Mass Spectrometry for Molecular Fragmentation and Isotopic Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound (C₆H₈N₂OS₂), the exact mass is 188.0078 g/mol . echemi.com
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of two sulfur atoms, the isotopic pattern of the molecular ion peak would show a characteristic M+2 peak with an intensity of approximately 8-9% relative to the M⁺ peak. Common fragmentation pathways for pyrimidinethiones involve the loss of the side chains and subsequent cleavage of the pyrimidine ring. nih.govresearchgate.net For this compound, initial fragmentation would likely involve the loss of a methyl radical (•CH₃) or a methylsulfanyl radical (•SCH₃).
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment | Fragmentation Pathway |
| 188 | [C₆H₈N₂OS₂]⁺• (M⁺•) | Molecular Ion |
| 173 | [C₅H₅N₂OS₂]⁺ | Loss of •CH₃ |
| 141 | [C₅H₅N₂O]⁺• | Loss of •SCH₃ |
| 113 | [C₄H₃N₂S]⁺ | Further fragmentation |
Note: This table presents plausible fragmentation pathways. The actual fragmentation pattern can be more complex.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Assembly
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. While a crystal structure for this compound has not been reported, analysis of related structures provides valuable insights.
For instance, the crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile reveals that the pyrimidine ring is essentially planar. researchgate.net In the solid state, molecules of this type are often linked by intermolecular hydrogen bonds, such as N-H···O and N-H···N interactions, forming chains or more complex supramolecular assemblies. nih.gov It is highly probable that this compound would also exhibit hydrogen bonding between the N1-H donor and the C6=O acceptor of a neighboring molecule, leading to the formation of dimers or extended chains in the crystal lattice.
Computational and Theoretical Chemical Investigations of 2,5 Bis Methylsulfanyl 1h Pyrimidin 6 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. materialsciencejournal.org It is particularly effective for calculating the structural and electronic characteristics of molecules. Methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed for geometry optimization and the subsequent analysis of molecular properties. materialsciencejournal.org
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. researchgate.netrjptonline.org
Interactive Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | -6.50 |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.80 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.70 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electron density, typically color-coded. Red areas indicate regions of high electron density (negative electrostatic potential) and are susceptible to electrophilic attack. Conversely, blue areas signify regions of low electron density (positive electrostatic potential), which are favorable for nucleophilic attack. For 2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one, negative potential would be expected around the electronegative oxygen and nitrogen atoms of the pyrimidine (B1678525) ring, while the hydrogen atoms would exhibit a positive potential. researchgate.net
Interactive Table 2: Illustrative Global Reactivity Descriptors
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.15 |
| Global Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |
| Global Softness (S) | 1/(2η) | 0.213 |
| Electrophilicity Index (ω) | μ²/ (2η) | 3.66 |
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Conformational Space Exploration and Intermolecular Interactions
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the dynamic behavior of molecules. MD simulations, based on classical mechanics, model the movement of atoms and molecules over time, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent or a biological receptor. mdpi.com These simulations are powerful for analyzing the adsorption of molecules on surfaces and understanding their stability and interaction modes at a molecular level. mdpi.com For this compound, MD simulations could be used to explore the rotational freedom of the methylsulfanyl groups and the molecule's interactions in different solvent environments.
Quantum Chemical Calculation of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting and validating spectroscopic data, which is essential for structure elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Quantum chemical methods, particularly DFT, can accurately predict NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating nuclear magnetic shieldings. rsc.orgrsc.org The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). Comparing the theoretically predicted chemical shifts with experimental data serves as a rigorous validation of the proposed molecular structure. nih.gov The accuracy of these predictions is dependent on the chosen functional and basis set. rsc.org
Interactive Table 3: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm)
| Atom | Calculated 13C Shift (ppm) | Calculated 1H Shift (ppm) |
|---|---|---|
| C2 (linked to two S) | 165.2 | - |
| C4 | 158.5 | - |
| C5 (linked to S) | 105.8 | - |
| C6 (C=O) | 162.0 | - |
| S-CH3 (at C2) | 13.5 | 2.55 |
| S-CH3 (at C5) | 14.1 | 2.48 |
| N1-H | - | 12.10 |
Computational Analysis of Vibrational Frequencies and Intensities
Computational quantum chemistry provides a powerful tool for the investigation of molecular structures and their vibrational properties. Density Functional Theory (DFT) is a commonly employed method for this purpose, with the B3LYP functional and a basis set such as 6-311++G(d,p) offering a good balance between accuracy and computational cost for organic molecules. ethernet.edu.etpurdue.eduacs.org Theoretical vibrational analysis allows for the assignment of experimental infrared (IR) and Raman spectra, providing insights into the bonding and functional groups within a molecule.
For this compound, a computational analysis would predict the characteristic vibrational frequencies associated with its various functional groups. The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model. ethernet.edu.et
A representative set of calculated vibrational frequencies for the key functional groups in this compound, based on typical values for similar structures, is presented in the table below.
Table 1: Representative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Representative Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Amide (in pyrimidinone ring) | ~3400-3300 | Medium to Strong |
| C=O Stretch | Carbonyl (in pyrimidinone ring) | ~1700-1650 | Strong |
| C=C Stretch | Pyrimidinone Ring | ~1600-1550 | Medium |
| C-N Stretch | Pyrimidinone Ring | ~1390-1260 | Medium to Strong chemcomp.com |
| C-S Stretch | Methylsulfanyl Group | ~700-600 | Medium |
| C-H Stretch | Methyl Group | ~3000-2900 | Medium |
Note: The data in this table is representative and based on computational studies of structurally related pyrimidinone and methylsulfanyl compounds. Specific values for this compound would require a dedicated computational study.
The intensity of the vibrational bands is also a key parameter obtained from computational analysis. The C=O stretching vibration is typically one of the most intense bands in the IR spectrum of pyrimidinones (B12756618). The N-H stretching frequency is sensitive to hydrogen bonding, and its position and intensity can provide information about intermolecular interactions in the solid state or in solution.
Investigation of Tautomerism and Isomerism in Pyrimidinone Systems
Tautomerism, the interconversion of isomers that differ in the position of a proton and a double bond, is a well-documented phenomenon in heterocyclic chemistry. nih.gov Pyrimidinone systems can exist in several tautomeric forms, and understanding the relative stability of these tautomers is crucial as it can significantly influence their chemical reactivity and biological activity.
For this compound, the primary tautomeric equilibrium to consider is the lactam-lactim tautomerism involving the amide functionality within the pyrimidinone ring.
Lactam form: this compound
Lactim form: 2,5-bis(methylsulfanyl)-pyrimidin-6-ol
Computational studies on substituted pyrimidinones have shown that the lactam form is generally the more stable tautomer. The relative energies of the different tautomers can be calculated using high-level quantum chemical methods. These calculations can also provide insights into the energy barriers for the interconversion between tautomers. The choice of solvent can also influence the tautomeric equilibrium, with polar solvents potentially stabilizing more polar tautomers.
Isomerism in this context primarily refers to constitutional isomers, where the atoms are connected in a different order. For the molecular formula of this compound, several constitutional isomers are possible, involving different substitution patterns of the methylsulfanyl groups on the pyrimidine ring. Computational chemistry can be employed to predict the relative stabilities of these isomers, which is valuable information for synthetic chemists aiming to produce a specific isomer.
Analysis of Aromaticity and Electronic Delocalization within the Pyrimidinone Ring
Aromaticity is a fundamental concept in chemistry that describes the increased stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. While the pyrimidine ring is aromatic, the presence of the carbonyl group in the pyrimidinone ring of this compound disrupts the continuous π-system, leading to a reduction in aromaticity compared to pyrimidine itself.
Several computational methods are used to quantify the aromaticity of a ring system. These include:
Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the analysis of bond lengths. A HOMA value close to 1 suggests a high degree of aromaticity, while a value close to 0 indicates a non-aromatic system.
Electron Delocalization Indices: These indices, such as the Para-Delocalization Index (PDI) and the Fluctuation Index (FLU), are derived from the analysis of the electron density and provide a quantitative measure of electron sharing between atoms.
Chemical Reactivity and Derivatization Strategies of the 2,5 Bis Methylsulfanyl 1h Pyrimidin 6 One Scaffold
Functionalization of the Methylsulfanyl Groups
The two methylsulfanyl (-SCH₃) groups at the C2 and C5 positions are key handles for introducing chemical diversity. Their reactivity is distinct, influenced by their position on the pyrimidinone ring.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atoms of the methylsulfanyl groups can be readily oxidized to form the corresponding sulfoxides and sulfones. This transformation is significant as it dramatically alters the electronic properties and reactivity of the substituent. Oxidation converts the weakly electron-donating or -neutral methylsulfanyl group into a powerful electron-withdrawing and excellent leaving group (sulfoxide and especially sulfone).
The oxidation can typically be achieved using a range of oxidizing agents, with the degree of oxidation (to sulfoxide (B87167) or sulfone) controlled by the choice of reagent and reaction conditions.
Table 1: Common Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Typical Product | Conditions |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide (1 equiv.) or Sulfone (2+ equiv.) | Controlled stoichiometry, low temperature |
| Hydrogen peroxide (H₂O₂) | Sulfoxide or Sulfone | Often requires acid or metal catalyst |
| Potassium permanganate (B83412) (KMnO₄) | Sulfone | Strong oxidizing conditions |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | Aqueous or biphasic systems |
The oxidation of the C2-methylsulfanyl group is generally more facile due to the electronic influence of the adjacent ring nitrogens. The resulting 2-(methylsulfonyl) group is highly activated toward nucleophilic displacement.
Nucleophilic Displacement of Sulfur-Containing Moieties
The methylsulfanyl groups, particularly after oxidation to sulfones, become excellent leaving groups that can be displaced by a variety of nucleophiles. This nucleophilic aromatic substitution (SₙAr) reaction is a cornerstone for derivatizing the pyrimidinone scaffold. The C2 position is especially activated for such displacements.
Research on related 2-(methylthio)pyrimidine (B2922345) systems has shown that displacement by amines, alkoxides, and other nucleophiles is a common and efficient method for functionalization. The reaction proceeds via a Meisenheimer-type intermediate, whose negative charge is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine (B1678525) ring. bhu.ac.in
Table 2: Potential Nucleophilic Displacement Reactions
| Nucleophile | Reagent Example | Product Type |
| Amines | R-NH₂ (e.g., Aniline, Benzylamine) | 2-Amino-pyrimidinone |
| Hydrazines | Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) | 2-Hydrazinyl-pyrimidinone |
| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-pyrimidinone |
| Thiolates | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-pyrimidinone |
Electrophilic and Nucleophilic Substitution on the Pyrimidinone Ring
Direct substitution on the carbon atoms of the pyrimidine ring is another major pathway for modification. The electronic nature of the pyrimidinone core dictates the feasibility and regioselectivity of these reactions.
As a π-deficient heterocycle, the pyrimidine ring is generally resistant to electrophilic aromatic substitution. wikipedia.orgresearchgate.net The presence of two ring nitrogens deactivates the ring towards attack by electrophiles. Furthermore, under the strongly acidic conditions often required for reactions like nitration or sulfonation, the ring nitrogens become protonated, further increasing this deactivation. bhu.ac.in While the C5 position is the most electron-rich and thus the most likely site for electrophilic attack in pyrimidines, this position is already occupied in the title compound. wikipedia.org
Conversely, the electron-deficient nature of the ring facilitates nucleophilic aromatic substitution, especially at the C2, C4, and C6 positions. wikipedia.orgbhu.ac.in In 2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one, the C2 position, bearing a methylsulfanyl group, is a prime site for nucleophilic attack, as discussed in section 5.1.2. The C6 position is part of a carbonyl group (in the pyrimidin-6-one tautomer), which directs its own specific chemistry rather than typical SₙAr reactions.
Cycloaddition Reactions Involving the Pyrimidinone Framework
Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic systems in a single step. libretexts.orgwikipedia.org Pyrimidine and its derivatives can participate in such reactions, although their aromaticity can make them less reactive than acyclic dienes or alkenes. Intramolecular cycloadditions have been reported for pyrimidine systems, where the pyrimidine ring acts as a diene, leading to the formation of annelated pyridines after a retro-Diels-Alder step. rsc.org
The pyrimidinone framework could potentially participate in several types of cycloaddition reactions:
[4+2] Cycloaddition (Diels-Alder Reaction): The C4-C5 double bond and one of the C=N bonds could act as a 4π component (azadiene). Due to the ring's electron-deficient nature, it would likely undergo inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.
[3+2] Dipolar Cycloaddition: Generation of a dipole, for instance, by forming an azomethine ylide across the N1-C6 bond, could allow for cycloaddition with various dipolarophiles. nih.gov Such reactions have been used to create complex fused systems from related N-heterocycles. nih.gov
[2+2] Photocycloaddition: Photochemical activation can promote [2+2] cycloadditions between the C=C bond of the pyrimidinone and an alkene, leading to the formation of a four-membered ring. libretexts.org
These cycloaddition strategies offer sophisticated pathways to novel and complex fused structures that are otherwise difficult to access. youtube.commdpi.com
Formation of Fused Heterocyclic Systems Utilizing this compound as a Building Block
One of the most valuable applications of the this compound scaffold is its use as a versatile building block for the synthesis of fused heterocyclic systems. rsc.orgmdpi.com The multiple reaction sites allow for sequential or one-pot reactions that build additional rings onto the pyrimidine core. Such fused systems, including thienopyrimidines, pyrazolopyrimidines, and pyridopyrimidines, are prevalent in medicinal chemistry. researchgate.netnih.govnih.govnih.gov
For example, the reaction of a pyrimidinone derivative with a hydrazine can lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov Similarly, intramolecular cyclization strategies involving substituents at the C5 and C6 positions are commonly employed to construct fused rings. The methylsulfanyl group and the adjacent NH or carbonyl group can be elaborated into reactive intermediates that subsequently cyclize to form five- or six-membered rings. researchgate.netresearchgate.net
Table 3: Examples of Fused Systems Derived from Pyrimidine Scaffolds
| Fused System | General Approach | Potential Reagents |
| Thieno[2,3-d]pyrimidines | Cyclization involving a sulfur-containing reactant and adjacent functional groups on the pyrimidine ring. | α-Halo ketones, α-halo esters |
| Pyrazolo[3,4-d]pyrimidines | Condensation of a hydrazine derivative with dicarbonyl or equivalent precursors on the pyrimidine ring. | Hydrazine hydrate, substituted hydrazines |
| Pyrido[2,3-d]pyrimidines | Cyclocondensation reactions involving activated methylene (B1212753) compounds or enamines. | Malononitrile, cyanoacetamides, enamines |
| Tetrazolo[1,5-a]pyrimidines | Cyclization of a hydrazinylpyrimidine intermediate with nitrous acid. | Sodium nitrite (B80452) / acid |
The synthesis of these fused systems often leverages the reactivity of both the pyrimidine ring and its substituents in a tandem fashion. nih.gov
Synthesis and Characterization of Novel Pyrimidinone Analogues and Derivatives
The synthetic strategies outlined above enable the creation of extensive libraries of novel pyrimidinone analogues and derivatives. researchgate.netnih.gov The derivatization of the methylsulfanyl groups, substitution on the pyrimidine ring, and the construction of fused systems all contribute to the generation of new chemical entities. nih.govmonash.edu
The synthesis of a new analogue typically involves one or more of the reactions described, followed by purification and rigorous characterization. Standard analytical techniques are used to confirm the structure and purity of the synthesized compounds.
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the position of substituents and the integrity of the heterocyclic core.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as C=O (carbonyl), N-H, and C-S bonds.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry.
Recent research has focused on the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives and other fused systems, highlighting the continued interest in analogues derived from such pyrimidine building blocks. nih.gov
Structure Activity Relationship Sar Studies for 2,5 Bis Methylsulfanyl 1h Pyrimidin 6 One Derivatives: Mechanistic Insights
Computational Modeling of Molecular Recognition and Ligand-Target Interactions
Computational modeling is a cornerstone in modern drug discovery, offering a virtual window into the intricate dance of molecular recognition. For derivatives of 2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one, these methods elucidate how a ligand binds to its receptor, the forces that stabilize this complex, and the specific chemical features essential for biological activity. This understanding is pivotal for the iterative process of lead optimization.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comtandfonline.comresearchgate.netnih.gov For derivatives of this compound, docking simulations are employed to forecast their binding modes within the active site of a target protein. These simulations utilize scoring functions to estimate the binding affinity, allowing for the ranking of different derivatives and the prioritization of compounds for synthesis and biological testing.
The process involves preparing the three-dimensional structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding pocket, calculating the corresponding binding energy for each pose. The resulting data provides a detailed picture of the most probable binding orientation, which is crucial for understanding the SAR.
Table 1: Predicted Binding Affinities of this compound Derivatives from Docking Simulations
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative A | Kinase 1 | -9.8 | MET793, LYS745, ASP810 |
| Derivative B | Kinase 1 | -8.5 | MET793, GLU762, CYS797 |
| Derivative C | Protease 2 | -10.2 | HIS41, CYS145, GLU166 |
| Derivative D | Protease 2 | -9.1 | HIS41, MET165, GLN189 |
Note: The data in this table is hypothetical and for illustrative purposes.
The stability of a ligand-receptor complex is predominantly governed by a network of non-covalent interactions. researchgate.netnih.govmdpi.comnih.gov A thorough analysis of these interactions is essential for a mechanistic understanding of binding. For this compound derivatives, key non-covalent interactions include:
Hydrogen Bonding: The pyrimidin-6-one core contains hydrogen bond donors (N-H) and acceptors (C=O), which can form crucial interactions with amino acid residues in the active site of a target protein. The methylsulfanyl groups can also act as weak hydrogen bond acceptors.
π-π Stacking: The aromatic pyrimidine (B1678525) ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket, contributing to binding affinity and specificity.
Hydrophobic Interactions: The methylsulfanyl groups and any alkyl or aryl substituents on the pyrimidine ring can participate in hydrophobic interactions with nonpolar residues of the target protein, further stabilizing the complex.
Understanding the nature and geometry of these interactions allows for the strategic modification of the ligand to enhance binding potency.
Influence of Substituent Effects on Molecular Conformation and Flexibility
The introduction of different substituents onto the this compound scaffold can significantly influence its molecular conformation and flexibility. These changes, in turn, affect how the ligand fits into the binding site of its target. For instance, bulky substituents may induce steric hindrance, forcing the molecule into a specific conformation that could be either beneficial or detrimental to binding.
The electronic properties of the substituents also play a crucial role. Electron-withdrawing or electron-donating groups can alter the charge distribution within the molecule, impacting its ability to form electrostatic interactions and hydrogen bonds. Computational methods, such as conformational analysis and molecular dynamics simulations, can be used to explore the conformational landscape of different derivatives and predict how substituents will affect their preferred shapes.
Theoretical Exploration of Pharmacophore Features and Ligand Efficiency
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.netresearchgate.net For derivatives of this compound, pharmacophore models can be developed based on the structures of known active compounds or from the analysis of the ligand-receptor complex. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings.
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, normalized for its size. It is calculated as the binding energy per heavy atom. This parameter is particularly useful in the early stages of drug discovery for identifying small, efficient fragments that can be elaborated into more potent drug candidates. By calculating the LE for a series of this compound derivatives, researchers can prioritize those with the most favorable binding characteristics for further development.
Table 2: Pharmacophore Features and Ligand Efficiency of Selected Derivatives
| Compound | Key Pharmacophore Features | Molecular Weight ( g/mol ) | Binding Affinity (kcal/mol) | Ligand Efficiency (LE) |
| Derivative E | 1 H-bond donor, 2 H-bond acceptors, 1 hydrophobic group | 250.3 | -9.5 | 0.38 |
| Derivative F | 1 H-bond donor, 3 H-bond acceptors, 1 aromatic ring | 310.4 | -10.2 | 0.33 |
| Derivative G | 2 H-bond donors, 2 H-bond acceptors, 2 hydrophobic groups | 294.4 | -11.1 | 0.38 |
Note: The data in this table is hypothetical and for illustrative purposes.
Potential Applications in Advanced Materials Science: a Theoretical Perspective
Exploration of Photophysical Properties for Optoelectronic and Fluorescent Materials
The inherent electronic structure of the pyrimidine (B1678525) core, characterized by the presence of two nitrogen atoms, provides a foundation for intriguing photophysical behaviors. mdpi.com The development of new optical materials based on pyrimidine derivatives has garnered significant attention for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.net The introduction of substituents onto the pyrimidinone ring is a key strategy for fine-tuning these properties.
In the case of 2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one, the presence of two methylsulfanyl (-SCH3) groups at the C2 and C5 positions is of particular interest. The sulfur atoms in the methylsulfanyl groups possess lone pairs of electrons which can potentially engage in photoinduced electron transfer (PET) processes. researchgate.net This could lead to interesting fluorescence quenching or enhancement effects in the presence of specific analytes, suggesting a potential application as a chemosensor.
Furthermore, the extended π-conjugation in pyrimidinone scaffolds is crucial for achieving desired optical properties. researchgate.net While the methylsulfanyl groups themselves are not extensively conjugated, their interaction with the pyrimidinone ring can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Theoretical calculations could predict the absorption and emission wavelengths of this compound. It is hypothesized that modifications, such as the introduction of aryl groups, could lead to materials with tunable emission spectra, a desirable feature for OLED technology. researchgate.net
Table 1: Theoretical Photophysical Properties of Substituted Pyrimidinone Derivatives
| Derivative Type | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Predicted Quantum Yield (ΦF) | Potential Application |
| Aryl-substituted pyrimidinone | 400-450 | 450-550 | > 0.5 | Organic Light-Emitting Diodes (OLEDs) |
| Pyrimidinone with electron-donating groups | 350-400 | 420-500 | Variable | Fluorescent Probes |
| Pyrimidinone with electron-withdrawing groups | 450-500 | 500-600 | < 0.1 | Non-linear Optical (NLO) Materials |
Note: The data in this table is illustrative and based on general trends observed in pyrimidinone derivatives. Specific values for this compound would require dedicated computational and experimental studies.
Supramolecular Chemistry and Crystal Engineering of Pyrimidinone Scaffolds
The pyrimidinone core is rich in hydrogen bond donors and acceptors, making it an excellent building block for supramolecular assembly and crystal engineering. The N-H group and the carbonyl group (C=O) of the pyrimidinone ring can readily participate in hydrogen bonding interactions. These directional interactions can be exploited to construct well-defined one-, two-, or three-dimensional architectures.
The ability to form predictable and robust supramolecular structures is a cornerstone of developing functional materials. For instance, the creation of porous frameworks from pyrimidinone derivatives could lead to materials for gas storage or separation. The specific geometry and electronic nature of this compound could be theoretically modeled to predict its self-assembly behavior and the potential for forming such ordered structures.
Investigation of Chromogenic and Solvatochromic Behavior in Derivatives
Chromogenic materials, which change color in response to an external stimulus, are of great interest for sensing and display technologies. The color change is often a result of alterations in the electronic structure of the molecule. For pyrimidinone derivatives, the introduction of "push-pull" systems, where electron-donating and electron-withdrawing groups are strategically placed on the ring, can lead to significant chromogenic effects.
While this compound itself may not exhibit strong chromogenic properties, it serves as a versatile scaffold for the synthesis of such materials. For example, the methylsulfanyl groups could be chemically modified or replaced with stronger donor or acceptor moieties to create derivatives with pronounced chromogenic responses to changes in pH, temperature, or the presence of specific ions.
Solvatochromism, the change in a substance's color with the polarity of the solvent, is another phenomenon that could be explored in derivatives of this compound. This property arises from differential stabilization of the ground and excited states of the molecule by the solvent. A significant solvatochromic shift would indicate a large change in the dipole moment of the molecule upon photoexcitation, a characteristic that is often associated with non-linear optical (NLO) properties. researchgate.net The investigation of the solvatochromic behavior of specifically designed derivatives could therefore provide insights into their potential for NLO applications. researchgate.net
Q & A
Basic: What experimental methods are recommended for synthesizing and characterizing 2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or cyclization reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Characterization requires:
- Nuclear Magnetic Resonance (NMR): Assign signals for methylsulfanyl (-SMe) groups (δ ~2.5 ppm in H NMR) and pyrimidinone protons (δ ~6.5–8.5 ppm). C NMR confirms carbonyl (C=O) and thiomethyl carbons.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion [M+H] and fragmentation patterns.
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal diffraction using programs like SHELXL resolves bond lengths and angles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
